Validated PTP1B Fragment Hit with Two Co-Crystal Structures
N-[(4-Chlorophenyl)methyl]methanesulfonamide (designated FMOMB000149a) was identified as a fragment hit binding to an allosteric site on protein tyrosine phosphatase 1B (PTP1B) through a large-scale crystallographic fragment screen involving hundreds of individual small-molecule soaks [1]. The compound has two independently refined, publicly deposited co-crystal structures with human PTP1B: PDB 5QEU determined at 1.735 Å resolution (deposited 2018) and PDB 7GSQ (deposited 2024) [2][3]. In the 5QEU structure, the ligand occupies a pocket conformationally coupled to the active-site WPD loop, a validated hotspot for allosteric modulation of PTP1B enzymatic activity [1]. By contrast, the closest C-benzyl sulfonamide analog, 4-chlorobenzylsulfonamide (CAS 71799-35-4), has no deposited PDB co-crystal structures with PTP1B or any other protein target as of 2025, representing zero validated fragment-hit evidence for that chemotype [4]. This constitutes a binary, categorical differentiation: the target compound is a structurally validated chemical probe with experimentally defined protein-ligand interaction geometry; the comparator has no equivalent structural validation.
| Evidence Dimension | Number of experimentally determined protein-ligand co-crystal structures (PDB depositions) |
|---|---|
| Target Compound Data | 2 co-crystal structures (PDB 5QEU at 1.735 Å; PDB 7GSQ), both with human PTP1B catalytic domain |
| Comparator Or Baseline | 4-Chlorobenzylsulfonamide (CAS 71799-35-4): 0 PDB co-crystal structures with any protein |
| Quantified Difference | Target: 2 structures; Comparator: 0 structures — categorical difference (infinity-fold) |
| Conditions | PanDDA fragment screening; PTP1B (Homo sapiens, tyrosine-protein phosphatase non-receptor type 1); X-ray diffraction; multi-temperature crystallography (100–278 K) |
Why This Matters
Procurement of a fragment with validated, publicly deposited co-crystal structures eliminates the ambiguity of whether the compound actually binds the intended target, providing a direct structural starting point for structure-guided chemical elaboration—a capability absent from the comparator.
- [1] Keedy, D.A.; Hill, Z.B.; Biel, J.T.; Kang, E.; Rettenmaier, T.J.; Brandao-Neto, J.; Pearce, N.M.; von Delft, F.; Wells, J.A.; Fraser, J.S. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife 2018, 7, e36307. DOI: 10.7554/eLife.36307. View Source
- [2] RCSB PDB. 5QEU: PanDDA analysis group deposition — Crystal structure of PTP1B in complex with compound_FMOMB000149a. Resolution: 1.735 Å. Deposited 2018-08-30. DOI: 10.2210/pdb5qeu/pdb. View Source
- [3] RCSB PDB. 7GSQ: PanDDA Analysis group deposition — Crystal structure of PTP1B in complex with FMOMB000149a. Deposited 2024-01-03. An expanded view of ligandability in the allosteric enzyme PTP1B from computational reanalysis of large-scale crystallographic data. View Source
- [4] PDB search for ligand 4-chlorobenzylsulfonamide / (4-chlorophenyl)methanesulfonamide (CAS 71799-35-4) — no entries as of 2025; valid only for chemical component 6RO (N-(4-chlorophenyl)methanesulfonamide, a distinct N-phenyl regioisomer). View Source
